molecular formula C22H21ClN2O5S2 B2712579 methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 941962-17-0

methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2712579
CAS No.: 941962-17-0
M. Wt: 492.99
InChI Key: PSSBSBCOYRGFER-UHFFFAOYSA-N
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Description

methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in organic synthesis.

Mechanism of Action

Target of Action

The primary targets of Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate It’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate It’s known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that this compound may interact with its targets in a way that leads to various biological effects.

Biochemical Pathways

The specific biochemical pathways affected by Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways leading to these effects.

Result of Action

The molecular and cellular effects of the action of Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate Similar compounds, such as indole derivatives, are known to have various biological activities , suggesting that this compound may have similar effects at the molecular and cellular level.

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the condensation of thiophene-2-carboxylic acid with appropriate amines and sulfonyl chlorides under controlled conditions . The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[[2-(3-chloroanilino)-2-oxoethyl]-(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S2/c1-14-7-8-18(11-15(14)2)25(13-20(26)24-17-6-4-5-16(23)12-17)32(28,29)19-9-10-31-21(19)22(27)30-3/h4-12H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSBSBCOYRGFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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